
1-(1-Bromopropan-2-yl)pyrrolidinehydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Bromopropan-2-yl)pyrrolidinehydrobromide is a chemical compound with the molecular formula C7H14BrN.BrH. It is a brominated derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in organic synthesis and various chemical reactions due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Bromopropan-2-yl)pyrrolidinehydrobromide typically involves the bromination of pyrrolidine derivatives. One common method is the reaction of pyrrolidine with 1-bromopropane in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-Bromopropan-2-yl)pyrrolidinehydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or amines.
Reduction Reactions: The compound can be reduced to form the corresponding alkane or alcohol.
Oxidation Reactions: Oxidation can lead to the formation of carbonyl compounds or carboxylic acids.
Common Reagents and Conditions
Substitution: Sodium hydroxide, potassium cyanide, or primary amines under reflux conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: 1-(1-Hydroxypropan-2-yl)pyrrolidine, 1-(1-Cyanopropan-2-yl)pyrrolidine.
Reduction: Propylpyrrolidine, 1-(1-Hydroxypropan-2-yl)pyrrolidine.
Oxidation: 1-(1-Oxopropan-2-yl)pyrrolidine, 1-(1-Carboxypropan-2-yl)pyrrolidine.
Applications De Recherche Scientifique
1-(1-Bromopropan-2-yl)pyrrolidinehydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.
Mécanisme D'action
The mechanism of action of 1-(1-Bromopropan-2-yl)pyrrolidinehydrobromide involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group, allowing the compound to participate in substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparaison Avec Des Composés Similaires
1-(1-Bromopropan-2-yl)pyrrolidinehydrobromide can be compared with other brominated pyrrolidine derivatives:
1-Bromopropane: A simpler brominated compound used as a solvent and in organic synthesis.
2-Bromopropane: Similar in structure but with the bromine atom on the second carbon, leading to different reactivity and applications.
1-Bromo-2-propanol: Contains a hydroxyl group, making it useful in different types of chemical reactions.
The uniqueness of this compound lies in its specific structure, which allows for selective reactions and applications in various fields of research and industry.
Propriétés
Formule moléculaire |
C7H15Br2N |
|---|---|
Poids moléculaire |
273.01 g/mol |
Nom IUPAC |
1-(1-bromopropan-2-yl)pyrrolidine;hydrobromide |
InChI |
InChI=1S/C7H14BrN.BrH/c1-7(6-8)9-4-2-3-5-9;/h7H,2-6H2,1H3;1H |
Clé InChI |
YIDUGDRDJWQKNC-UHFFFAOYSA-N |
SMILES canonique |
CC(CBr)N1CCCC1.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


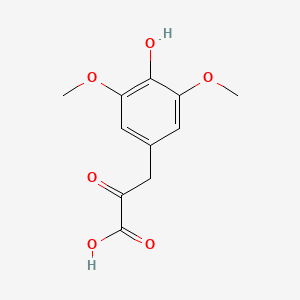
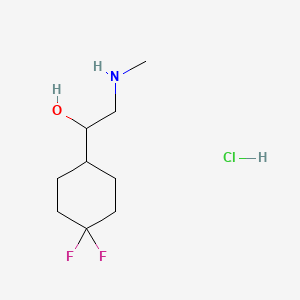

![2-Imino-2lambda6-thia-5,7-diazaspiro[3.4]octane-2,6,8-trione](/img/structure/B13582019.png)
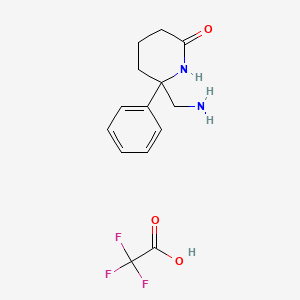


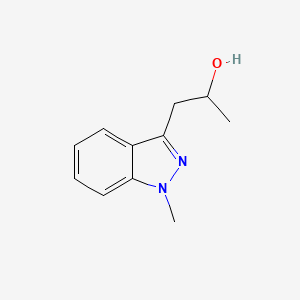
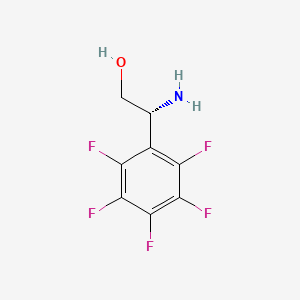

![rac-(1R,4S,5S)-5-(methoxycarbonyl)bicyclo[2.1.0]pentane-5-carboxylicacid](/img/structure/B13582060.png)
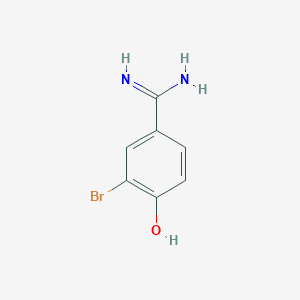
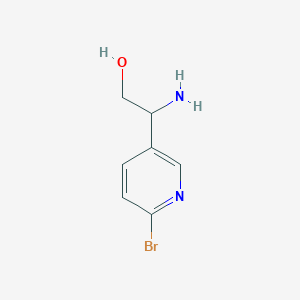
![[(4-Fluorophenyl)methyl][(2-methoxy-1,3-benzothiazol-6-yl)methyl]amine](/img/structure/B13582093.png)
